molecular formula C10H15N3O5 B12392996 1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12392996
M. Wt: 257.24 g/mol
InChI Key: XTMUVONJUKLBOY-AOXOCZDOSA-N
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Description

1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes a pyrimidine ring and a sugar moiety, making it a crucial component in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a sugar moiety under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity, which are essential for pharmaceutical applications. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common, leading to the formation of various analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with varying biological activities.

Scientific Research Applications

1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in cellular processes and its potential as a biochemical marker.

    Medicine: It is investigated for its therapeutic potential, particularly in antiviral and anticancer research.

    Industry: The compound is used in the development of pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as DNA replication and protein synthesis, which are crucial for its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Uridine: A nucleoside with a similar structure but different biological activity.

    Cytidine: Another nucleoside with comparable properties but distinct applications.

    Thymidine: Shares structural similarities but has unique roles in DNA synthesis.

Uniqueness

1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and therapeutic potential. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research.

Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)16)9-7(15)6(11)5(3-14)18-9/h2,5-7,9,14-15H,3,11H2,1H3,(H,12,16,17)/t5-,6?,7+,9-/m1/s1

InChI Key

XTMUVONJUKLBOY-AOXOCZDOSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)N)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N)O

Origin of Product

United States

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